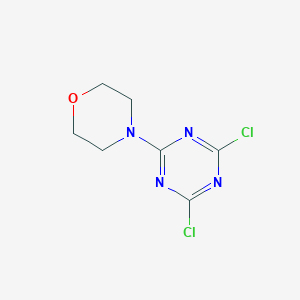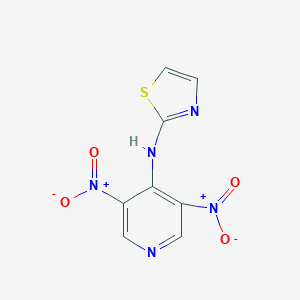
1-Benzoyl-2-thiohydantoin
Overview
Description
1-Benzoyl-2-thiohydantoin is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and applications in various fields. It is a sulfur-containing derivative of hydantoin, characterized by the presence of a benzoyl group attached to the nitrogen atom and a thiocarbonyl group replacing one of the carbonyl groups in the hydantoin ring.
Mechanism of Action
Target of Action
Thiohydantoins, a class of compounds to which 1-benzoyl-2-thiohydantoin belongs, have been reported to inhibit certain enzymes .
Mode of Action
This compound undergoes hydrolysis in both acidic and alkaline environments . In an acidic environment, the hydrolysis occurs via an A-2 mechanism, reaching a maximum rate at around 70% acid concentration . In a more concentrated acid, the hydrolysis takes place via an A-1 mechanism . In an alkaline solution, the compound ionizes and is rapidly hydrolyzed to 2-thiohydantoin and a carboxylic acid .
Biochemical Pathways
The hydrolysis of this compound results in the formation of 2-thiohydantoin and a carboxylic acid , which may further participate in various biochemical reactions.
Result of Action
The hydrolysis of this compound results in the formation of 2-thiohydantoin and a carboxylic acid , which may have various biological effects.
Action Environment
The action of this compound is influenced by the pH of the environment. In an acidic environment, the hydrolysis of this compound occurs via an A-2 mechanism, while in a more concentrated acid, the hydrolysis takes place via an A-1 mechanism . In an alkaline solution, the compound ionizes and is rapidly hydrolyzed .
Biochemical Analysis
Biochemical Properties
1-Benzoyl-2-thiohydantoin has been found to interact with various enzymes and proteins. It has been proposed as a potential novel fungicide, indicating its role in biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its rapid hydrolysis in alkaline solution to 2-thiohydantoin and a carboxylic acid . This process involves the attack of a hydroxide ion on the conjugate base of the 1-acyl-2-thiohydantoin . It’s also suggested that this compound hydrolyzes more rapidly than 1-acetyl-2-thiohydantoin, possibly due to steric effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to undergo rapid hydrolysis in alkaline solutions . Over time, this could lead to changes in its effects on cellular function. Detailed studies on its stability, degradation, and long-term effects on cellular function are currently lacking.
Metabolic Pathways
It is known to undergo hydrolysis to form 2-thiohydantoin and a carboxylic acid
Preparation Methods
1-Benzoyl-2-thiohydantoin can be synthesized through several methods, including:
Condensation Reaction: One common method involves the condensation of benzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiohydantoin ring.
Ring-Closing Reaction: Another method involves the ring-closing reaction of aryl isothiocyanate with glycine derivatives.
Industrial Production: Industrially, the synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled temperatures.
Chemical Reactions Analysis
1-Benzoyl-2-thiohydantoin undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed in both acidic and alkaline conditions to yield 2-thiohydantoin and a carboxylic acid.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-2-thiohydantoin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, it is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Benzoyl-2-thiohydantoin can be compared with other thiohydantoin derivatives, such as:
1-Acetyl-2-thiohydantoin: Similar in structure but with an acetyl group instead of a benzoyl group.
1-Anisoyl-2-thiohydantoin: Contains an anisoyl group, which affects its chemical properties and biological activities.
1-(p-Nitrobenzoyl)-2-thiohydantoin:
The uniqueness of this compound lies in its specific benzoyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-benzoyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVOQHVLQJLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206402 | |
| Record name | Hydantoin, 1-benzoyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-47-9 | |
| Record name | 1-Benzoyl-2-thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzoyl-2-thiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydantoin, 1-benzoyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-2-THIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of alkaline hydrolysis for 1-benzoyl-2-thiohydantoin and how does its reaction rate compare to similar compounds?
A1: In alkaline solutions, this compound undergoes hydrolysis to yield 2-thiohydantoin and benzoic acid. This reaction proceeds through the attack of a hydroxide ion on the conjugate base of this compound, which forms after the molecule ionizes at a pH above its pKa of ~7 []. Interestingly, this compound exhibits a faster hydrolysis rate compared to 1-acetyl-2-thiohydantoin. This difference is attributed to potential steric effects within the this compound molecule that could destabilize its ground state, making it more susceptible to hydrolysis [].
Q2: How is this compound synthesized?
A2: A high-yield synthesis of this compound involves the reaction of hippuric acid (N-benzoylglycine) with ethyl chlorocarbonate in the presence of triethylamine and ammonium thiocyanate []. This reaction likely proceeds through the formation of a mixed anhydride intermediate, which then reacts with ammonium thiocyanate to yield the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)




![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)


![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)

